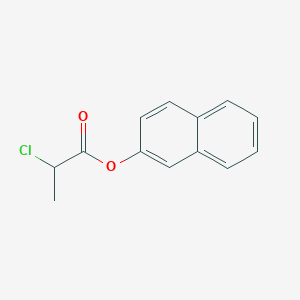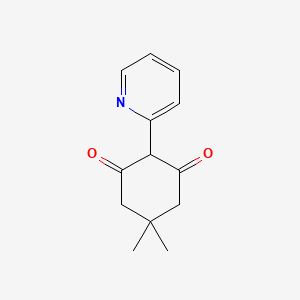
5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyridine ring and the cyclohexane-1,3-dione core makes this compound particularly interesting for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione typically involves the reaction of 2-pyridinecarboxaldehyde with 5,5-dimethyl-1,3-cyclohexanedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A closely related compound with similar structural features but lacking the pyridine ring.
2-(Pyridin-2-yl)cyclohexane-1,3-dione: Another similar compound with a different substitution pattern on the cyclohexane ring.
Uniqueness
The presence of both the pyridine ring and the 5,5-dimethyl substitution on the cyclohexane-1,3-dione core makes 5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione unique. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
111087-23-1 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
5,5-dimethyl-2-pyridin-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C13H15NO2/c1-13(2)7-10(15)12(11(16)8-13)9-5-3-4-6-14-9/h3-6,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
CPHPZZVQKMZJIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)C2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


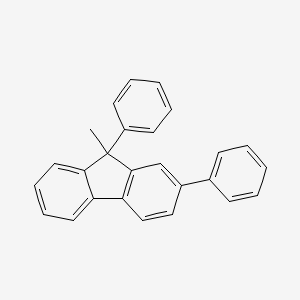

![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
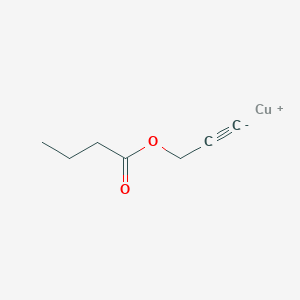

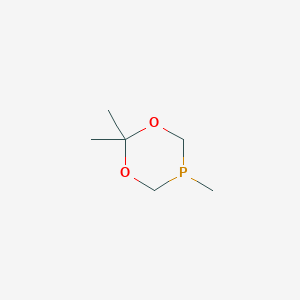

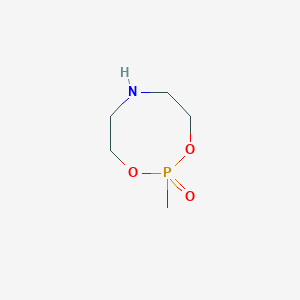
![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
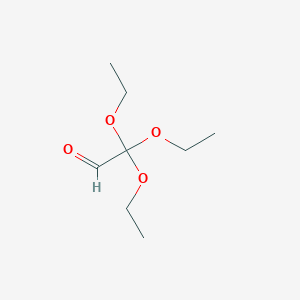
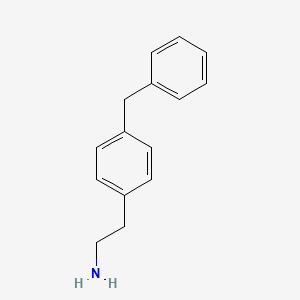
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
